molecular formula C17H23NO5 B613688 Boc-hyp-obzl CAS No. 89813-47-8

Boc-hyp-obzl

Cat. No. B613688
CAS RN: 89813-47-8
M. Wt: 321.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Hyp-Obzl is a novel synthetic compound developed by scientists at the University of California, San Diego. It has been shown to have a wide range of applications in the fields of chemistry and biology, making it a promising tool for further research.

Scientific Research Applications

Peptide Synthesis

“Boc-hyp-obzl” is used in the synthesis of peptides . It’s a part of the family of Boc amino acids, which are used as building blocks in the production of complex peptide chains. These chains can be used in the study of protein structure and function .

Collagen Studies

“Boc-hyp-obzl” is designed from triplets frequently found in collagens . Collagen is the most abundant protein in the human body, and understanding its structure and function is crucial for a wide range of biomedical research, including tissue engineering and regenerative medicine .

Crystal Structure Analysis

The crystal structure of “Boc-hyp-obzl” and its related peptides has been determined . This information is valuable for understanding the physical and chemical properties of these peptides, which can inform their use in various applications .

Conformational Studies

Studies have shown that the conformations of “Boc-hyp-obzl” and its related peptides can vary widely . This conformational flexibility is an important characteristic that can affect how these peptides interact with other molecules .

Hydrogen Bonding Research

“Boc-hyp-obzl” participates in multiple hydrogen bonds, which stabilize its structure . This makes it a useful tool for studying hydrogen bonding, a fundamental force in many biological processes .

Drug Design and Discovery

The unique properties of “Boc-hyp-obzl”, such as its ability to form stable structures and participate in hydrogen bonding, could potentially be exploited in the design of new drugs . While this application is still largely theoretical, it represents an exciting area of future research .

Mechanism of Action

Target of Action

Boc-hyp-obzl, also known as N-Boc-trans-4-hydroxy-L-proline benzyl ester, primarily targets collagen structures. Collagen is a major structural protein in the extracellular matrix of various connective tissues. The compound mimics the repeating triplets found in collagen, specifically targeting the proline and hydroxyproline residues .

Mode of Action

Boc-hyp-obzl interacts with collagen by integrating into the collagen triple helix structure. The compound’s proline and hydroxyproline residues facilitate hydrogen bonding and stabilize the triple helix formation. This interaction enhances the structural integrity and stability of collagen fibers .

Biochemical Pathways

The integration of Boc-hyp-obzl into collagen affects several biochemical pathways related to extracellular matrix formation and remodeling. By stabilizing collagen fibers, the compound influences pathways involved in tissue repair, wound healing, and fibrosis. The downstream effects include enhanced mechanical strength and resilience of connective tissues .

Pharmacokinetics

The pharmacokinetics of Boc-hyp-obzl involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed and distributed primarily to connective tissues where collagen is abundant. Its metabolism involves hydrolysis of the ester bond, releasing the active hydroxyproline derivative. The excretion is mainly through renal pathways. These properties impact its bioavailability and efficacy in targeting collagen structures .

Result of Action

At the molecular level, Boc-hyp-obzl enhances the stability and integrity of collagen fibers. This results in improved mechanical properties of tissues, such as increased tensile strength and elasticity. At the cellular level, the compound promotes cell adhesion and proliferation, contributing to tissue repair and regeneration .

Action Environment

Environmental factors such as pH, temperature, and the presence of enzymes can influence the action, efficacy, and stability of Boc-hyp-obzl. The compound is stable under physiological pH and temperature conditions but may be susceptible to enzymatic degradation by proteases. Proper storage and handling conditions are essential to maintain its stability and effectiveness .

: Europe PMC : ChemicalBook

properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIPCYKSYYZEJH-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-hyp-obzl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.